molecular formula C13H17NO3 B14849173 3-(Cyclopropylmethoxy)-4-hydroxy-N,N-dimethylbenzamide

3-(Cyclopropylmethoxy)-4-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14849173
M. Wt: 235.28 g/mol
InChI Key: HTCAHEQDSCMZDO-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-4-hydroxy-N,N-dimethylbenzamide is a chemical compound with a unique structure that includes a cyclopropylmethoxy group, a hydroxy group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-4-hydroxy-N,N-dimethylbenzamide typically involves multiple steps. One common method starts with the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate compound. This intermediate is then subjected to hydroxylation, followed by another alkylation step. Finally, the compound undergoes oxidation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing reaction conditions to achieve high yields and purity. The process involves carefully controlled temperatures, pressures, and the use of specific catalysts to ensure efficient conversion of starting materials to the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-4-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(Cyclopropylmethoxy)-4-hydroxy-N,N-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-4-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway. This inhibition can reduce the expression of proteins associated with fibrosis and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylmethoxy)-4-hydroxy-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-4-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C13H17NO3/c1-14(2)13(16)10-5-6-11(15)12(7-10)17-8-9-3-4-9/h5-7,9,15H,3-4,8H2,1-2H3

InChI Key

HTCAHEQDSCMZDO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)O)OCC2CC2

Origin of Product

United States

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